4-Dodecylbenzenesulfonic acid

Catalog No.
S748809
CAS No.
121-65-3
M.F
C18H30O3S
M. Wt
326.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dodecylbenzenesulfonic acid

CAS Number

121-65-3

Product Name

4-Dodecylbenzenesulfonic acid

IUPAC Name

4-dodecylbenzenesulfonic acid

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21)

InChI Key

KWXICGTUELOLSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Solvent

-DBSA can act as a solvent for various chemical reactions. For example, it has been used in the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides, which are potential antitumor agents [1].

[1] - "Design, Synthesis, and Antiproliferative Activity of Novel 2-(1,5-Diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide Hydrochlorides" ()

Surface Modification

-DBSA finds application in modifying the surface properties of various materials. It can act as an in-situ coating agent for rutile nanoparticles, enhancing their stability and reactivity in photocatalytic applications [2].

[2] - "In Situ Coating of Rutile Nanoparticles with Dodecylbenzenesulfonic Acid for Enhanced Photocatalytic Activity" ()

Colloid Stabilization

-DBSA can act as a stabilizer in preparing colloidal suspensions, particularly for metal chalcogenide nanoparticles like cadmium sulfide (CdS). Its presence helps prevent particle aggregation and maintain a uniform size distribution [3].

[3] - "A Facile One-Pot Synthesis of Water-Soluble CdS Nanorods" ()

Dye-Sensitized Solar Cells (DSSCs)

-DBSA has shown potential applications in the fabrication of solid-state DSSCs. Its ability to interact with both the electrolyte and the photoelectrode material makes it a promising candidate for improving device performance and stability [4].

[4] - "Solid-State Dye-Sensitized Solar Cells with Doped PEO as Hole Conductor and Dodecylbenzenesulfonic Acid as Electrolyte Additive" ()

4-DBSA belongs to a class of compounds called dodecylbenzenesulfonic acids. It is a white to slightly yellow solid or liquid []. It has limited natural occurrence but is commercially produced.


Molecular Structure Analysis

The 4-DBSA molecule consists of a benzene ring (six-carbon ring) with a sulfonic acid group (SO3H) attached at the fourth position and a dodecyl group (12-carbon chain) attached to the same benzene ring []. This structure grants it amphiphilic properties, meaning it has both a water-loving (hydrophilic) head group (sulfonic acid) and a water-hating (hydrophobic) tail group (dodecyl chain) [].


Chemical Reactions Analysis

The specific reactions involving 4-DBSA depend on the research area. For instance, it can be used as a reactant in the preparation of specific catalysts or participate in condensation reactions for material synthesis.


Physical And Chemical Properties Analysis

  • Melting point: 118-122 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in water and polar organic solvents []

XLogP3

7

UNII

OC21S23N1O

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

121-65-3

Wikipedia

P-dodecylbenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-dodecyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types